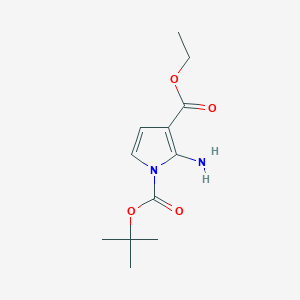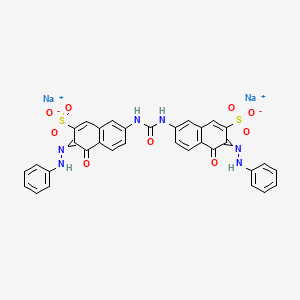
Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C11H18N2O4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr reaction, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions.
Introduction of the Boc Protecting Group: The Boc (tert-butoxycarbonyl) protecting group is introduced to the amino group to prevent unwanted reactions during subsequent steps.
Esterification: The carboxylic acid group is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: Various substituted pyrrole derivatives.
Oxidation: Oxo derivatives of the pyrrole ring.
Reduction: Amine derivatives.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is employed in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate can be compared with other similar compounds:
Ethyl 2-Amino-1H-pyrrole-3-carboxylate: Lacks the Boc protecting group, making it more reactive.
Ethyl 2-Amino-1H-indole-3-carboxylate: Contains an indole ring instead of a pyrrole ring, leading to different chemical properties and applications.
Ethyl 2-Amino-1H-pyrrole-3-carboxamide: Has an amide group instead of an ester group, affecting its reactivity and solubility.
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, organic synthesis, and industrial processes. Its unique chemical properties and reactivity make it a valuable tool in scientific research and development.
Properties
Molecular Formula |
C12H18N2O4 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 2-aminopyrrole-1,3-dicarboxylate |
InChI |
InChI=1S/C12H18N2O4/c1-5-17-10(15)8-6-7-14(9(8)13)11(16)18-12(2,3)4/h6-7H,5,13H2,1-4H3 |
InChI Key |
BDWYLCBLJNCWHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C=C1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Methylbenzo[b]thiophen-5-amine](/img/structure/B15337917.png)







![8-chloro-9H-pyrido[2,3-b]indole](/img/structure/B15337967.png)

![5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene](/img/structure/B15337995.png)
